[(2S,5R)-5-Methyloxan-2-yl]methanesulfonyl chloride
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Overview
Description
[(2S,5R)-5-Methyloxan-2-yl]methanesulfonyl chloride is a chemical compound widely used in various fields, including medical, environmental, and industrial research. It is known for its unique chemical structure and reactivity, making it a valuable compound in synthetic chemistry and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,5R)-5-Methyloxan-2-yl]methanesulfonyl chloride typically involves the reaction of [(2S,5R)-5-Methyloxan-2-yl]methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
[(2S,5R)-5-Methyloxan-2-yl]methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamides, sulfonates, and sulfonothioates.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to form sulfonic acids under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Sulfonic Acids: Formed by oxidation reactions
Scientific Research Applications
[(2S,5R)-5-Methyloxan-2-yl]methanesulfonyl chloride has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of [(2S,5R)-5-Methyloxan-2-yl]methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in synthetic chemistry to introduce sulfonyl groups into target molecules.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: A simpler compound with similar reactivity but lacking the oxan-2-yl group.
Tosyl chloride: Another sulfonyl chloride compound used in organic synthesis, but with a toluene group instead of the oxan-2-yl group.
Uniqueness
[(2S,5R)-5-Methyloxan-2-yl]methanesulfonyl chloride is unique due to its specific stereochemistry and the presence of the oxan-2-yl group, which can impart different reactivity and selectivity compared to other sulfonyl chlorides.
Properties
IUPAC Name |
[(2S,5R)-5-methyloxan-2-yl]methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO3S/c1-6-2-3-7(11-4-6)5-12(8,9)10/h6-7H,2-5H2,1H3/t6-,7+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTFRZJHMLXCJJ-RQJHMYQMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(OC1)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](OC1)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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